Technical Whitepaper: Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (CAS 655225-01-7)
Technical Whitepaper: Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (CAS 655225-01-7)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, CAS 655225-01-7. It is a key bifunctional building block used extensively in medicinal chemistry and drug development. This guide covers its physicochemical properties, plausible synthetic routes, analytical characterization, applications—notably as a PROTAC linker and an intermediate in the synthesis of kinase inhibitors—and detailed safety and handling protocols. The information is compiled from supplier data sheets and relevant chemical literature to serve as a valuable resource for laboratory and development professionals.
Core Properties and Specifications
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a reactive bromoethyl group on the other.[1] This structure makes it an ideal scaffold in organic synthesis.[1] It is typically supplied as a white to off-white solid and requires refrigerated storage to maintain stability.[2]
Physicochemical and General Properties
The compound's key properties are summarized in the table below, compiled from various chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 655225-01-7 | [2][3][4] |
| Molecular Formula | C₁₁H₂₁BrN₂O₂ | [2][3] |
| Molecular Weight | 293.20 - 293.21 g/mol | [1][2][3] |
| Physical Form | Solid, White to off-white | [2] |
| Purity | ≥96%, with specific batches up to 98.83% (GC) | [1][2] |
| Boiling Point | 331.5 ± 37.0 °C at 760 mmHg (Predicted) | [5] |
| Storage Temperature | Store in freezer, under -20°C; Sealed in dry conditions | [2][6] |
| Shipping | Typically shipped in a cold pack | |
| Topological Polar Surface Area (TPSA) | 32.78 Ų | [7] |
| LogP (iLOGP) | 3.38 (Predicted) | [7] |
Chemical Identifiers
For unambiguous identification and use in computational chemistry, the following identifiers are provided.
| Identifier | Value | Source(s) |
| IUPAC Name | tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate | [1] |
| Synonyms | tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate | |
| InChI | 1S/C11H21BrN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |
| InChIKey | IWSFZKCIZFXAFT-UHFFFAOYSA-N | [7] |
| SMILES | CC(C)(C)OC(=O)N1CCN(CCBr)CC1 | [1] |
| MDL Number | MFCD07367890 | [7] |
Synthesis and Characterization Protocols
While specific proprietary synthesis methods may vary by manufacturer, a plausible and standard laboratory protocol can be derived from fundamental organic chemistry principles, such as the nucleophilic substitution reaction between N-Boc-piperazine and an excess of a two-carbon electrophile like 1,2-dibromoethane.
Plausible Synthesis Protocol
Reaction: Alkylation of tert-butyl piperazine-1-carboxylate with 1,2-dibromoethane.
Reagents & Materials:
-
tert-Butyl piperazine-1-carboxylate
-
1,2-dibromoethane (used in excess)
-
A non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN) or Tetrahydrofuran (THF))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Methodology:
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Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add the non-nucleophilic base (e.g., Et₃N, 1.5 eq).
-
Addition of Electrophile: Add 1,2-dibromoethane (3.0-5.0 eq) dropwise to the stirred solution at room temperature. Using a significant excess of the dibromoalkane minimizes the formation of the dimeric piperazine byproduct.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess solvent and 1,2-dibromoethane.
-
Extraction: Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate.
Characterization Protocols
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The ¹H NMR would show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the piperazine ring protons (multiplets), and the bromoethyl group protons (triplets).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight, typically observing the [M+H]⁺ ion.
-
Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the final compound, with results often exceeding 97-98%.[2][3]
The diagram below outlines a typical workflow for the synthesis and purification of the title compound.
Caption: Workflow for Synthesis and Purification.
Applications in Drug Development
The compound's utility stems from its bifunctional nature. The Boc-protected nitrogen is stable under many reaction conditions but can be easily deprotected, while the bromoethyl group serves as a versatile electrophile for nucleophilic substitution reactions.[1]
PROTAC Linker Synthesis
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate is explicitly identified as a PROTAC (Proteolysis Targeting Chimera) linker.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The piperazine core is a common component in linkers that connect the target-binding ligand and the E3 ligase-binding ligand, providing favorable physicochemical properties.
Intermediate for Kinase Inhibitors
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound is a valuable intermediate for synthesizing more complex molecules, including kinase inhibitors.[9] For example, it is a key building block for synthesizing inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Bruton's Tyrosine Kinase (BTK), such as Ibrutinib.[9] These kinases are critical targets in oncology and immunology.
The following diagram illustrates the logical role of this compound in the drug discovery pipeline.
Caption: Role as an Intermediate in Drug Discovery.
Safety and Handling
This compound is classified as hazardous and requires careful handling by trained personnel in a laboratory setting.[5] It is intended for research use only and has not been validated for medical applications.[2][5]
GHS Hazard Classification
The compound's GHS classification indicates it is harmful and an irritant.
| Hazard Class | Category | Code | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |
Recommended Handling and PPE Protocol
A strict safety protocol must be followed when handling this material. The following workflow outlines the essential steps for safe handling.
References
- 1. CAS 655225-01-7: tert-butyl 4-(2-bromoethyl)piperazine-1-c… [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. capotchem.com [capotchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. 655225-01-7 | tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | Bromides | Ambeed.com [ambeed.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
